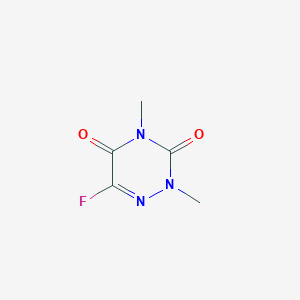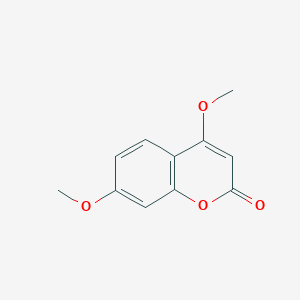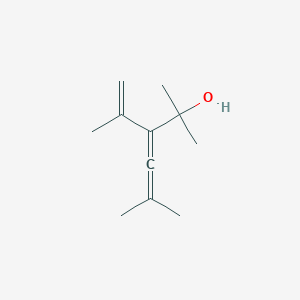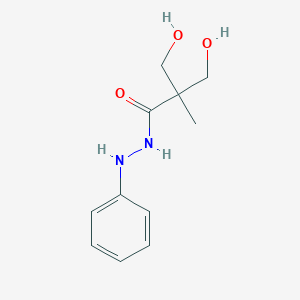
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PPMH and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of PPMH is not entirely understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a significant role in inflammation and pain. By inhibiting their production, PPMH can reduce inflammation and pain.
Biochemical and Physiological Effects:
PPMH has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. PPMH has also been shown to reduce the levels of reactive oxygen species, which are known to play a role in inflammation and oxidative stress. Additionally, PPMH has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
PPMH has several advantages for lab experiments. It is relatively easy to synthesize, and the purification process is straightforward. Additionally, PPMH is stable and can be stored for extended periods without significant degradation. However, PPMH has some limitations for lab experiments. It is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, PPMH can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of PPMH. One of the significant areas of research is the development of new drugs based on PPMH. PPMH has shown significant potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to develop new drugs based on PPMH. Additionally, further research is needed to understand the mechanism of action of PPMH fully. Finally, the potential applications of PPMH in other fields, such as agriculture and material science, should be explored.
Conclusion:
In conclusion, PPMH is a chemical compound that has significant potential for various applications. It has been extensively studied for its anti-inflammatory, analgesic, and anticancer properties. The synthesis of PPMH is relatively easy, and the purification process is straightforward. However, PPMH has some limitations for lab experiments, and further research is needed to develop new drugs based on PPMH and understand its mechanism of action fully.
Méthodes De Synthèse
PPMH can be synthesized using different methods. One of the commonly used methods is the reaction of 2-phenylhydrazine with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
PPMH has been extensively studied for its potential applications in various fields. One of the significant applications of PPMH is in the field of medicine. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. PPMH has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
17872-56-9 |
|---|---|
Nom du produit |
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide |
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3-hydroxy-2-(hydroxymethyl)-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-11(7-14,8-15)10(16)13-12-9-5-3-2-4-6-9/h2-6,12,14-15H,7-8H2,1H3,(H,13,16) |
Clé InChI |
QXVQVTBWOPOSTG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
SMILES canonique |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
Autres numéros CAS |
17872-56-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



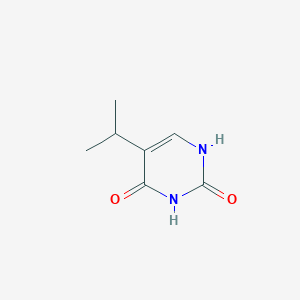
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
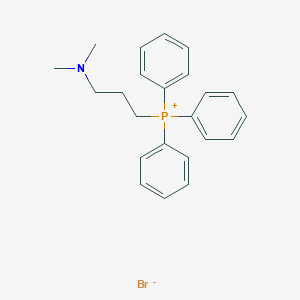
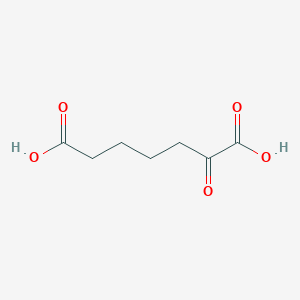
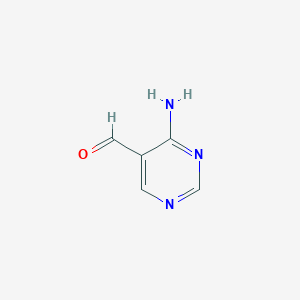
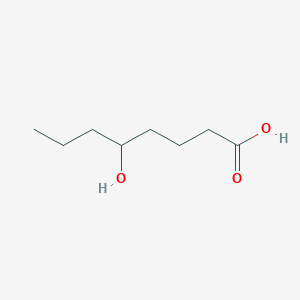
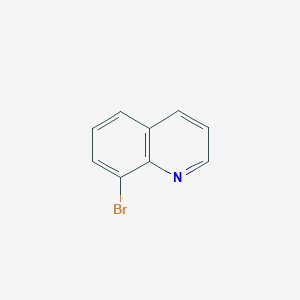
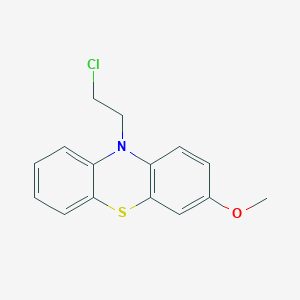
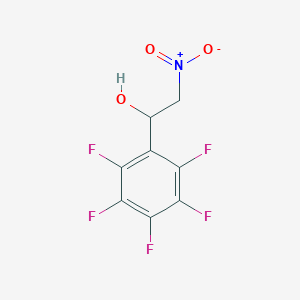
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
